5-[[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]pentanoic acid;2,2,2-trifluoroacetic acid
説明
Historical Context of Thalidomide Analogues in Molecular Glue Therapeutics
The discovery of thalidomide in the 1950s marked a pivotal moment in pharmacology, albeit initially for tragic reasons. Originally prescribed as a sedative, its teratogenic effects led to widespread discontinuation until the 1990s, when its efficacy in treating erythema nodosum leprosum and multiple myeloma revitalized interest. Structural studies revealed that thalidomide and its derivatives—lenalidomide and pomalidomide—function as molecular glues by binding to cereblon (CRBN), a substrate receptor of the CRL4 E3 ubiquitin ligase complex. This interaction reprograms the ligase to degrade transcription factors such as IKZF1/3, which are critical for cancer cell survival.
The evolution from thalidomide to modern analogues reflects iterative improvements in binding specificity and pharmacokinetics. For example, pomalidomide’s extended amino group enhances cereblon affinity, reducing off-target effects compared to its predecessors. The compound 5-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]pentanoic acid represents a further advancement, incorporating a pentanoic acid side chain and trifluoroacetic acid counterion to optimize solubility and stability.
Table 1: Structural Evolution of Thalidomide Analogues
*Abbreviated for clarity; full name in title.
Role of Cereblon E3 Ubiquitin Ligase in IMiD-Mediated Substrate Recruitment
Cereblon’s function as a molecular glue receptor hinges on its β-hairpin structure, which forms a hydrophobic pocket capable of accommodating IMiDs. The binding of 5-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]pentanoic acid to cereblon induces conformational changes that enable recruitment of neosubstrates such as IKZF1/3. This process is mediated by three critical interactions:
- Glutarimide anchoring : The dioxopiperidinyl group forms hydrogen bonds with cereblon’s His380 and Trp382 residues.
- Aromatic stacking : The isoindolone ring engages in Van der Waals interactions with Trp388 and Phe404.
- Side chain modulation : The pentanoic acid side chain may extend into solvent-exposed regions, potentially influencing substrate selectivity.
Upon IMiD binding, cereblon’s ubiquitination machinery tags neosubstrates with polyubiquitin chains, marking them for proteasomal degradation. This mechanism underlies the compound’s therapeutic potential in hematologic malignancies, where degradation of IKZF1/3 disrupts oncogenic transcriptional programs.
Mechanistic Overview of IMiD Activity
$$
\text{CRBN + IMiD} \rightarrow \text{CRBN-IMiD complex} \rightarrow \text{Neosubstrate recruitment} \rightarrow \text{Ubiquitination} \rightarrow \text{Proteasomal degradation}
$$
Key steps in cereblon-mediated protein degradation.
特性
IUPAC Name |
5-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]pentanoic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O6.C2HF3O2/c22-13-8-7-12(16(25)20-13)21-17(26)10-4-3-5-11(15(10)18(21)27)19-9-2-1-6-14(23)24;3-2(4,5)1(6)7/h3-5,12,19H,1-2,6-9H2,(H,23,24)(H,20,22,25);(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFDFHSSFUMNLRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCC(=O)O.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N3O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of "5-[[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]pentanoic acid; 2,2,2-trifluoroacetic acid" typically involves multi-step organic reactions. Key steps might include:
Cyclization Reactions: : Forming the piperidine and isoindole structures.
Coupling Reactions: : Combining these rings through amide or imide linkages.
Final Functionalization: : Introducing the trifluoroacetic acid group under specific conditions (e.g., low temperature, specific catalysts).
Industrial Production Methods
Industrial synthesis might involve scaling up these reactions with optimizations to increase yield and purity. Continuous flow processes, advanced catalysts, and robust purification techniques are typically employed.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation, affecting the piperidine or isoindole rings.
Reduction: : Reductive conditions can modify functional groups, potentially changing biological activity.
Substitution: : Functional group substitutions can tailor the compound's reactivity and interactions.
Common Reagents and Conditions
Oxidizing Agents: : KMnO4, H2O2.
Reducing Agents: : NaBH4, LiAlH4.
Substitution Reagents: : Nucleophiles like NH3 or electrophiles such as CH3I.
Major Products
These reactions yield varied products, including modified rings or completely new structures with potential new properties.
科学的研究の応用
This compound finds uses across:
Chemistry: : As a building block for complex molecular architectures.
Biology: : Investigating enzyme interactions and molecular pathways.
Medicine: : Potential therapeutic agents or diagnostic tools.
Industry: : Specialized materials or catalysts in chemical processes.
作用機序
The compound exerts its effects through interactions with specific molecular targets.
Molecular Targets: : Enzymes, receptors, or cellular pathways.
Pathways Involved: : Inhibition or activation of biological processes, often via binding to active sites or regulatory regions.
類似化合物との比較
Key Findings :
- Synthesis Efficiency : Longer chains (e.g., 216d) achieved higher yields (95%) compared to shorter ones (30% for 215a, a precursor to 216a) .
- Physical Properties : Shorter chains (C5–C6) yielded green oils, while longer chains (C7–C8) formed yellow solids, suggesting chain length impacts crystallinity .
- Biological Relevance: Optimal chain length balances proteasome recruitment and cell permeability in PROTACs. Pentanoic acid (target compound) is widely used in early-stage PROTAC designs due to moderate hydrophobicity .
PROTAC Derivatives with Enhanced Functional Groups
AK318 ()
DB-0646 ()
Comparison Table :
Analogues with Alternative Acid Groups
- 4-Chloro-3-...benzamide (1g) (): Features a hydroxamic acid group instead of pentanoic acid. This modification enhances histone deacetylase (HDAC) inhibition but reduces PROTAC versatility due to fixed E3 ligase engagement .
- 7-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)heptanoic acid (): Replaces the amino linker with an ether bond, reducing hydrogen-bond donor capacity (critical for CRBN binding) and altering degradation kinetics .
Pharmacokinetic and Physicochemical Comparisons
- Hydrogen-Bonding: The target compound has 6 H-bond donors, while DB-0646 has 16, impacting solubility and membrane permeability .
- Topological Polar Surface Area (TPSA) :
- Target Compound: ~110 Ų (estimated)
- DB-0646: 302 Ų Higher TPSA correlates with reduced blood-brain barrier penetration but improved aqueous solubility.
生物活性
The compound 5-[[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]pentanoic acid; 2,2,2-trifluoroacetic acid represents a complex structure with potential biological applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure
The compound can be structurally represented as follows:
- Molecular Formula : C₁₃H₁₉F₃N₄O₄
- Molecular Weight : 335.31 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The presence of the dioxoisoindole moiety suggests potential interactions with proteins involved in signaling pathways, particularly those related to cancer and inflammation.
Biological Activities
-
Anticancer Activity
- In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, the compound has shown half-maximal inhibitory concentration (IC₅₀) values ranging from 1.7 to 6.1 µM against tumor cells, indicating strong anticancer potential .
- Antiviral Properties
- Anti-inflammatory Effects
Study 1: Anticancer Efficacy
A study evaluated the cytotoxic effects of various derivatives of the compound on human cancer cell lines using the MTT assay. The results indicated that certain derivatives exhibited enhanced selectivity towards cancer cells compared to non-tumor cells, suggesting a promising avenue for targeted cancer therapies.
Study 2: Antiviral Activity
In a separate study, compounds similar to this one were tested for their ability to inhibit HSV-1 infection in Vero cells. The results showed that modifications to the structure significantly enhanced antiviral activity, with some derivatives achieving an EC₅₀ below 10 µM .
Data Tables
| Biological Activity | IC₅₀/EC₅₀ Values | Target Cell Lines |
|---|---|---|
| Anticancer | 1.7 - 6.1 µM | Various tumor cells |
| Antiviral | < 10 µM | Vero cells (HSV-1) |
| Anti-inflammatory | N/A | Mouse models |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing 5-[[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]pentanoic acid?
- Synthesis : Utilize solid-phase peptide synthesis (SPPS) for the pentanoic acid backbone, followed by conjugation of the 2,6-dioxopiperidin-3-yl-1,3-dioxoisoindole moiety via amide coupling. Trifluoroacetic acid (TFA) is commonly used for deprotection, but residual TFA may require purification via reverse-phase HPLC .
- Characterization : Employ H/C NMR to confirm regiochemistry of the isoindole ring and LC-MS (ESI+) for molecular weight validation. FTIR can verify carbonyl stretching frequencies (e.g., 1700–1750 cm for dioxopiperidin and dioxoisoindol groups) .
Q. How can researchers ensure the stability of this compound during storage and handling?
- Storage : Store lyophilized at -20°C under inert gas (argon) to prevent hydrolysis of the dioxopiperidin moiety. For aqueous solutions, use buffered systems (pH 4–6) to minimize acid-catalyzed degradation .
- Handling : Avoid prolonged exposure to light, as the isoindole core may undergo photodegradation. Conduct stability assays using accelerated aging (40°C/75% RH for 4 weeks) with periodic HPLC analysis to monitor degradation products .
Advanced Research Questions
Q. How can researchers optimize the compound’s solubility for in vivo pharmacokinetic studies?
- Methodology :
- Co-solvent Systems : Test combinations of PEG-400 (10–20%) and cyclodextrins (e.g., sulfobutyl ether-β-cyclodextrin) to enhance aqueous solubility without altering bioactivity .
- Salt Formation : Replace the trifluoroacetic acid counterion with citrate or phosphate salts to improve solubility in physiological buffers. Monitor ionic strength effects via dynamic light scattering (DLS) .
- Data Validation : Compare solubility profiles using shake-flask method (USP) versus biorelevant media (FaSSIF/FeSSIF) to simulate gastrointestinal conditions .
Q. What experimental designs are suitable for resolving contradictions in reported biological activity data?
- Factorial Design : Apply a 2 factorial approach to isolate variables (e.g., concentration, incubation time, cell line variability). For example, test IC values in HeLa vs. HEK293 cells under hypoxic vs. normoxic conditions to identify confounding factors .
- Mechanistic Follow-Up : Use siRNA knockdown or CRISPR-Cas9 gene editing to validate target engagement (e.g., cereblon binding for immunomodulatory effects). Surface plasmon resonance (SPR) can quantify binding kinetics if activity discrepancies arise .
Q. How can computational modeling guide the design of analogs with improved proteasome-targeting efficacy?
- Molecular Docking : Perform docking studies (AutoDock Vina) using the cereblon E3 ligase complex (PDB: 4TZU) to predict binding affinities of structural analogs. Prioritize modifications at the pentanoic acid linker (e.g., alkyl chain length, stereochemistry) .
- QSAR Analysis : Train a quantitative structure-activity relationship model using logP, polar surface area, and hydrogen-bond donors as descriptors. Validate predictions via synthesis and in vitro ubiquitination assays .
Methodological Challenges
Q. What strategies mitigate interference from residual trifluoroacetic acid in biological assays?
- Purification : Use ion-exchange chromatography (e.g., Dowex 1x2 resin) to remove TFA post-synthesis. Confirm purity via F NMR to detect residual TFA (δ = -75 to -78 ppm) .
- Assay Optimization : Include TFA-free controls in cell viability assays (MTT/XTT) to distinguish compound toxicity from solvent effects. For in vivo studies, substitute TFA with hydrochloric acid during formulation .
Q. How should researchers integrate multi-omics data to elucidate the compound’s mechanism of action?
- Transcriptomics : Perform RNA-seq on treated vs. untreated cells (e.g., MM1.S myeloma cells) and analyze differential expression of NF-κB or HIF-1α pathway genes .
- Proteomics : Use TMT labeling and LC-MS/MS to quantify ubiquitinated proteins, focusing on substrates like IKZF1/3. Cross-reference with STRING database for protein interaction networks .
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